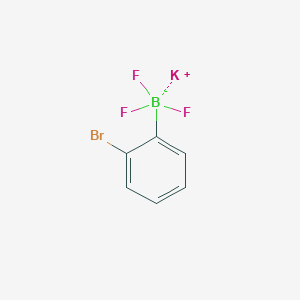

Potassium 2-bromophenyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(2-bromophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF3.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIFTBZXVXXMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635698 | |

| Record name | Potassium (2-bromophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480445-38-3 | |

| Record name | Potassium (2-bromophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-bromophenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of potassium 2-bromophenyltrifluoroborate from 2-bromophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of potassium 2-bromophenyltrifluoroborate from 2-bromophenylboronic acid. This transformation is a cornerstone in synthetic chemistry, providing a stable and versatile reagent for various cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Potassium organotrifluoroborates exhibit enhanced stability compared to their boronic acid counterparts, being crystalline, air- and moisture-stable solids.

Core Synthesis Pathway

The conversion of 2-bromophenylboronic acid to its corresponding potassium trifluoroborate salt is efficiently achieved through the reaction with potassium hydrogen difluoride (KHF₂).[1][2][3][4] This method, pioneered by Vedejs and coworkers, has become a standard procedure in organic synthesis for its simplicity and high efficiency.[1] The reaction proceeds by the displacement of the hydroxyl groups of the boronic acid with fluoride ions from KHF₂ in a suitable solvent system, typically a mixture of methanol and water.[1]

The resulting this compound often precipitates directly from the reaction mixture and can be conveniently isolated by filtration.[1] Alternatively, for more soluble products, isolation can be achieved by removal of the solvent followed by extraction with an appropriate organic solvent, such as acetone.[1]

Experimental Workflow

The logical flow of the synthesis is depicted in the following diagram:

References

A Technical Guide to the Synthesis of Potassium 2-Bromophenyltrifluoroborate via Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the preparation of potassium 2-bromophenyltrifluoroborate, a valuable reagent in organic synthesis, particularly in cross-coupling reactions. The synthesis is achieved through a one-pot procedure utilizing a Grignard reagent intermediate, followed by reaction with a trialkyl borate and subsequent treatment with potassium hydrogen difluoride. This method offers a straightforward and efficient route to the desired product from readily available starting materials.

Core Synthesis Pathway

The synthesis of this compound via a Grignard reagent intermediate follows a well-established reaction sequence. The key steps involve the formation of an organomagnesium halide (Grignard reagent) from 1,2-dibromobenzene, which then acts as a nucleophile. This is followed by a reaction with a trialkyl borate to form a boronate ester. The final step is the conversion of the boronate ester to the corresponding potassium trifluoroborate salt using potassium hydrogen difluoride (KHF₂). This one-pot procedure avoids the isolation of the potentially unstable boronic acid intermediate.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and related aryltrifluoroborates as reported in the literature. Yields can vary based on reaction scale and purification methods.

| Parameter | Value | Source |

| Starting Material | 1,2-Dibromobenzene | - |

| Key Reagents | Magnesium, Trimethyl borate, Potassium hydrogen difluoride | [1] |

| Typical Yield | High yields | [1] |

| Molecular Weight | 244.88 g/mol | - |

| Appearance | White solid | [2] |

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for the synthesis of potassium aryltrifluoroborates via Grignard reagents.[1]

Materials:

-

1,2-Dibromobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Under a nitrogen atmosphere, add a solution of 1,2-dibromobenzene in anhydrous THF dropwise to the magnesium turnings.

-

Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary.

-

Once the reaction starts, add the remaining 1,2-dibromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

-

-

Boronation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent via the dropping funnel.

-

Maintain the temperature at -78 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Trifluoroborate Salt Formation:

-

Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

-

Dissolve the crude boronic acid in methanol.

-

Add a solution of potassium hydrogen difluoride in water to the methanolic solution.[1]

-

Stir the mixture for 30 minutes.[2]

-

-

Isolation and Purification:

-

Remove the solvent under reduced pressure.

-

The resulting solid is the crude this compound.

-

The product can be further purified by recrystallization, typically from a mixture of acetone and water or methanol and acetone, to yield a white, crystalline solid.[2]

-

Visualizations

Logical Workflow of the Synthesis

Caption: Logical flow of the Grignard-based synthesis.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

References

A Technical Guide to the One-Pot Synthesis of Aryltrifluoroborates from Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Potassium aryltrifluoroborates have emerged as indispensable reagents in modern organic synthesis, offering superior stability and reactivity in a variety of cross-coupling reactions compared to their boronic acid counterparts. Their synthesis directly from readily available aryl halides in a one-pot fashion represents a significant advancement in terms of efficiency and practicality. This technical guide provides an in-depth overview of the core methodologies for this transformation, complete with detailed experimental protocols, comparative data, and workflow diagrams to facilitate its application in research and development.

Introduction

Aryltrifluoroborates are air- and moisture-stable crystalline solids that serve as versatile coupling partners in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling. The development of one-pot procedures for their synthesis from aryl halides circumvents the need to isolate and purify often unstable and challenging to handle boronic acid intermediates. This streamlined approach not only saves time and resources but also broadens the substrate scope, allowing for the synthesis of a diverse array of functionalized aryltrifluoroborates.

This guide will focus on two primary and highly effective one-pot strategies for the synthesis of aryltrifluoroborates from aryl halides:

-

Palladium-Catalyzed Miyaura Borylation Route: This method involves the palladium-catalyzed reaction of an aryl halide with a diboron reagent, followed by in situ conversion of the resulting boronate ester to the corresponding trifluoroborate salt with potassium hydrogen difluoride (KHF₂).

-

Organometallic-Mediated Borylation Route: This classic approach utilizes the generation of a highly reactive organometallic intermediate (either a Grignard reagent or an organolithium species) from an aryl halide, which then reacts with a borate ester. Subsequent treatment with KHF₂ furnishes the desired aryltrifluoroborate.

Palladium-Catalyzed Miyaura Borylation Route

The palladium-catalyzed Miyaura borylation has become a cornerstone of modern synthetic chemistry for the formation of carbon-boron bonds. Its adaptation to a one-pot synthesis of aryltrifluoroborates offers a highly functional group tolerant and reliable method.

Reaction Workflow

The general workflow for the palladium-catalyzed one-pot synthesis is depicted below:

Quantitative Data

The palladium-catalyzed Miyaura borylation route is compatible with a wide range of aryl halides, including bromides, iodides, and in some cases, chlorides. The following table summarizes representative yields for the one-pot synthesis of various potassium aryltrifluoroborates from their corresponding aryl bromides.

| Aryl Bromide | Catalyst System | Base | Solvent | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(dppf)Cl₂ | KOAc | Dioxane | 16 | 95 |

| 4-Bromoanisole | Pd(dppf)Cl₂ | KOAc | Dioxane | 16 | 92 |

| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | KOAc | Dioxane | 16 | 88 |

| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | KOAc | Dioxane | 16 | 90 |

| 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ | KOAc | Dioxane | 16 | 96 |

| 2-Bromopyridine | Pd(dppf)Cl₂ | KOAc | Dioxane | 16 | 85 |

Table 1: Representative yields for the one-pot synthesis of potassium aryltrifluoroborates from aryl bromides via Miyaura borylation.

Experimental Protocol: General Procedure for Palladium-Catalyzed One-Pot Synthesis

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

-

Solvent Addition: Add anhydrous solvent (e.g., dioxane, 5 mL) to the Schlenk tube.

-

Borylation: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the aryl halide.

-

Fluorination: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 mmol).

-

Stirring: Stir the resulting mixture vigorously at room temperature for 1-3 hours.

-

Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). The aqueous layer contains the desired potassium aryltrifluoroborate.

-

Isolation: Wash the aqueous layer with an organic solvent to remove any remaining organic impurities. The aqueous solution can then be concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization (typically from water/acetone or water/isopropanol).

Organometallic-Mediated Borylation Route

The use of Grignard or organolithium reagents provides a powerful and often rapid method for the one-pot synthesis of aryltrifluoroborates, particularly for aryl bromides and iodides. This method relies on the initial formation of a highly nucleophilic organometallic species, which readily reacts with a borate ester.

Reaction Workflow

The general workflow for the organometallic-mediated one-pot synthesis is outlined below:

Quantitative Data

This method is highly effective for a variety of aryl bromides and iodides. The following table provides representative yields for the one-pot synthesis of potassium aryltrifluoroborates using the organolithium route.

| Aryl Bromide | Organolithium Reagent | Borate Ester | Time (h) | Yield (%) |

| 4-Bromotoluene | n-BuLi | B(OiPr)₃ | 2 | 92 |

| 4-Bromoanisole | n-BuLi | B(OiPr)₃ | 2 | 89 |

| 4-Bromobenzonitrile | n-BuLi | B(OiPr)₃ | 2 | 75 |

| 1-Bromo-4-fluorobenzene | n-BuLi | B(OiPr)₃ | 2 | 94 |

| 1-Bromo-3,5-dimethylbenzene | n-BuLi | B(OiPr)₃ | 2 | 95 |

| 2-Bromopyridine | n-BuLi | B(OiPr)₃ | 2 | 80 |

Table 2: Representative yields for the one-pot synthesis of potassium aryltrifluoroborates from aryl bromides via the organolithium route.

Experimental Protocol: General Procedure for Organolithium-Mediated One-Pot Synthesis

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aryl bromide (10 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, typically as a 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.

-

Borylation: To the freshly prepared organolithium solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.

-

Fluorination: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 equivalents).

-

Stirring: Stir the biphasic mixture vigorously at room temperature for 1-3 hours.

-

Workup and Isolation: Separate the aqueous layer, which contains the product. Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 20 mL) to remove organic impurities. The aqueous solution is then concentrated under reduced pressure to afford the crude potassium aryltrifluoroborate, which can be purified by recrystallization.

Conclusion

The one-pot synthesis of aryltrifluoroborates from aryl halides is a highly valuable and practical transformation for medicinal and materials chemists. Both the palladium-catalyzed Miyaura borylation and the organometallic-mediated routes offer excellent yields and broad substrate scope. The choice of method will often depend on the functional group tolerance required and the nature of the aryl halide starting material. The palladium-catalyzed route is generally more tolerant of sensitive functional groups, while the organometallic route can be faster and more cost-effective for simpler substrates. The detailed protocols and comparative data provided in this guide are intended to empower researchers to confidently select and implement the most suitable method for their specific synthetic needs, thereby accelerating the discovery and development of novel chemical entities.

A Technical Guide to the Comparative Stability of Potassium 2-Bromophenyltrifluoroborate and 2-Bromophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions pivotal to drug discovery and development, the stability of reagents is a cornerstone of robust and reproducible methodologies. Boronic acids and their derivatives are indispensable tools, yet their inherent instability can pose significant challenges. This technical guide provides an in-depth comparison of the stability of potassium 2-bromophenyltrifluoroborate and its corresponding boronic acid, 2-bromophenylboronic acid. The evidence overwhelmingly indicates that this compound offers substantially enhanced stability over 2-bromophenylboronic acid, making it a more reliable and versatile reagent for a wide range of applications. This superior stability profile encompasses improved resistance to degradation via hydrolysis, oxidation, and thermal stress.

Introduction

Arylboronic acids are widely utilized in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often hampered by a propensity for decomposition. Two of the most common degradation pathways are protodeboronation, the cleavage of the carbon-boron bond, and oxidation.[1][2] To address these stability issues, various derivatives have been developed, with potassium organotrifluoroborates emerging as a particularly robust and reliable alternative.[3][4] The tetracoordinate nature of the boron atom in trifluoroborates provides a "protected" form of the boronic acid, rendering it less susceptible to common degradation routes.[3] This guide will explore the stability differences between this compound and 2-bromophenylboronic acid, providing quantitative data where available, detailed experimental protocols for stability assessment, and visual representations of key concepts.

Comparative Stability Analysis

The superior stability of this compound can be attributed to the strong electron-withdrawing nature of the fluorine atoms and the tetracoordinate boron center, which shields it from electrophilic attack and oxidation.

Data Presentation

The following tables summarize the available quantitative and qualitative data on the stability of this compound and 2-bromophenylboronic acid.

Table 1: Physical Properties and General Stability

| Property | 2-Bromophenylboronic Acid | This compound | Rationale for Difference |

| Physical Form | Crystalline solid | Crystalline, free-flowing solid | The ionic nature of the trifluoroborate salt contributes to a well-defined crystalline structure. |

| Air & Moisture Stability | Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation.[1] | Exceptionally stable to both air and moisture; can be stored for extended periods.[3][4] | The tetracoordinate boron in the trifluoroborate is less electrophilic and resistant to attack by water and oxygen.[3] |

| Melting Point | 113 °C or 168-171 °C (literature values vary)[5] | Not available, but generally high for this class of compounds. | The ionic lattice of the potassium salt typically results in a higher melting point compared to the covalent boronic acid. |

| Thermal Stability | Decomposes upon heating. | Highly thermally stable; similar salts are stable above 300°C.[3] | Strong boron-fluorine bonds and the stable ionic structure contribute to high thermal resistance.[3] |

Table 2: Susceptibility to Degradation Pathways

| Degradation Pathway | 2-Bromophenylboronic Acid | This compound |

| Protodeboronation | Susceptible, especially under non-neutral pH conditions.[1][6] | Significantly more resistant due to the protected boron center. |

| Oxidation | Susceptible to oxidation by air and other oxidizing agents.[1][2] | Remarkably stable under oxidative conditions.[3] |

| Boroxine Formation | Prone to forming cyclic trimeric anhydrides upon dehydration. | Not susceptible to this degradation pathway. |

Degradation Pathways of 2-Bromophenylboronic Acid

Understanding the mechanisms of degradation is crucial for mitigating instability. The two primary pathways for the decomposition of 2-bromophenylboronic acid are protodeboronation and oxidation.

Caption: Major degradation pathways for 2-bromophenylboronic acid.

Experimental Protocols for Stability Assessment

To quantitatively evaluate the stability of boronic acids and their trifluoroborate salts, a series of standardized experiments can be performed.

Caption: A general workflow for the comparative stability assessment.

Protocol 1: Hydrolytic Stability Assessment via ¹H NMR Spectroscopy

Objective: To monitor the rate of decomposition of the compounds in an aqueous environment over time.

Materials:

-

2-Bromophenylboronic acid

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

Deuterated water (D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a stock solution of each compound in a non-aqueous deuterated solvent (e.g., DMSO-d₆).

-

Reaction Setup: In an NMR tube, add a precise volume of the stock solution and dilute with a known mixture of the deuterated solvent and D₂O (e.g., 9:1 DMSO-d₆:D₂O) to a final volume of 0.6 mL. The final concentration should be suitable for NMR analysis (e.g., 0.05 M).

-

NMR Analysis: Acquire a ¹H NMR spectrum immediately after dissolution (t=0).

-

Time-Course Monitoring: Maintain the NMR tube at a constant temperature (e.g., 25°C) and acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 12, 24, and 48 hours).

-

Data Analysis: Integrate the signals corresponding to the aromatic protons of the starting material and any degradation products (e.g., bromobenzene from protodeboronation). Plot the percentage of the remaining starting material as a function of time to determine the rate of hydrolysis.

Protocol 2: Oxidative Stability Assessment via HPLC

Objective: To compare the susceptibility of the compounds to oxidation.

Materials:

-

2-Bromophenylboronic acid

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

Procedure:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the starting material from its potential degradation products (e.g., 2-bromophenol).

-

Sample Preparation: Prepare stock solutions of each compound in acetonitrile.

-

Stress Conditions: To separate vials containing the stock solutions, add a specific concentration of an oxidizing agent, such as hydrogen peroxide. Maintain the vials at a constant temperature.

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each vial, quench any remaining oxidizing agent if necessary, and inject it into the HPLC system.

-

Data Analysis: Monitor the peak area of the starting material and any degradation products. Calculate the percentage of the remaining starting material at each time point to determine the rate of oxidation.

Protocol 3: Thermal Stability Assessment via TGA and DSC

Objective: To determine and compare the thermal decomposition profiles of the compounds.

Materials:

-

2-Bromophenylboronic acid

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Inert gas (e.g., nitrogen)

Procedure for TGA:

-

Instrument Calibration: Calibrate the TGA for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).

-

TGA Program: Heat the sample under an inert nitrogen atmosphere from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

Procedure for DSC:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

DSC Program: Heat the sample under an inert nitrogen atmosphere at a constant rate (e.g., 10°C/min) to a temperature beyond its melting point and decomposition.

-

Data Analysis: Identify the endothermic peak corresponding to the melting point.

Chemical Structures

Caption: Structures of 2-bromophenylboronic acid and its potassium trifluoroborate salt.

Conclusion

The enhanced stability of this compound over 2-bromophenylboronic acid is a significant advantage in the context of pharmaceutical research and development. Its resistance to degradation under common storage and reaction conditions translates to greater reliability, reproducibility, and a longer shelf-life. For applications requiring high purity and consistent reactivity, particularly in sensitive catalytic systems, this compound is the superior reagent. The adoption of this more stable boronic acid surrogate can lead to more efficient and robust synthetic processes, ultimately accelerating the drug discovery pipeline.

References

- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Bromophenylboronic acid = 95.0 244205-40-1 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Hydrolysis Mechanism of Potassium Aryltrifluoroborates in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Potassium aryltrifluoroborates (ArBF₃K) have emerged as highly valuable coupling partners in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. Their appeal lies in their remarkable stability to air and moisture, making them easier to handle and store compared to traditionally used boronic acids.[1] However, this stability necessitates an in situ activation step—hydrolysis—to generate the active boronic acid species required for the catalytic cycle.[2][3] A thorough understanding of this hydrolysis mechanism is paramount for reaction optimization, ensuring efficient and reproducible outcomes in complex molecule synthesis.

The Core Hydrolysis Mechanism

The conversion of a potassium aryltrifluoroborate to its corresponding arylboronic acid is not a simple, direct substitution of fluoride ions by hydroxide. Instead, it is a multi-step, equilibrium-driven process significantly influenced by the reaction conditions, particularly the presence of a base.[1][4] The generally accepted mechanism involves several key stages.

Initially, the aryltrifluoroborate anion, [ArBF₃]⁻, exists in a crucial pre-equilibrium with the neutral, three-coordinate aryl difluoroborane (ArBF₂) and a free fluoride ion (F⁻).[1] The ArBF₂ species is a more potent Lewis acid than its trifluoroborate precursor, making it susceptible to nucleophilic attack by water or, more rapidly, hydroxide ions.

The base-promoted pathway is dominant under typical Suzuki-Miyaura conditions. Hydroxide attack on ArBF₂ leads to the formation of an aryl dihydroxyfluoroborate intermediate, [ArBF₂(OH)]⁻. This is followed by a cascade of subsequent hydrolysis and fluoride loss steps, proceeding through [ArBF(OH)₂]⁻ and ArB(OH)F, to ultimately yield the desired arylboronic acid, ArB(OH)₂.[1][2] The liberated fluoride ions are sequestered by bases (e.g., Cs₂CO₃) or the surface of the glass reaction vessel, which drives the overall equilibrium toward the formation of the boronic acid.[4][5]

Quantitative Data: Hydrolysis Rates

The rate of hydrolysis is highly dependent on the electronic properties of the aryl group, the base, solvent system, and even physical factors like the stirring rate and the shape of the reaction vessel.[1][5] This variability arises from a complex interplay of factors including phase-splitting of THF/water mixtures induced by inorganic bases.[6][7]

The following table summarizes representative hydrolytic half-lives for various potassium aryltrifluoroborates under standardized basic conditions. Note the significant impact of the aryl substituent on the reaction rate.

| Potassium Aryltrifluoroborate (ArBF₃K) | Aryl Group (Ar) | Hydrolytic Half-life (t₁/₂) in minutes |

| Fast Hydrolysis | ||

| p-Anisyl | p-MeO-C₆H₄ | 2 |

| β-Styryl | C₆H₅CH=CH | 27 |

| Slow Hydrolysis | ||

| Phenyl | C₆H₅ | 180 |

| p-Fluorophenyl | p-F-C₆H₄ | 600 |

| 2-Naphthyl | C₁₀H₇ | 1100 |

| Very Slow Hydrolysis | ||

| p-Nitrophenyl | p-NO₂-C₆H₄ | > 20,000 |

| Phenylethynyl | C₆H₅C≡C | > 57,000 |

Data adapted from studies by the Lloyd-Jones group under specific conditions (e.g., THF, H₂O, Cs₂CO₃, 55 °C) and are intended for comparative purposes. Actual rates can vary significantly.[5][7]

Experimental Protocols: Monitoring Hydrolysis via ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful and direct technique for monitoring the hydrolysis of aryltrifluoroborates.[8][9] It allows for the real-time observation of the disappearance of the [ArBF₃]⁻ signal and the concurrent appearance of a signal for the liberated fluoride ion.

Objective: To determine the kinetic profile of the hydrolysis of a given ArBF₃K sample under simulated Suzuki-Miyaura coupling conditions.

Materials & Equipment:

-

NMR spectrometer equipped with a fluorine probe

-

NMR tubes (PTFE liners are recommended to avoid complications from glass etching)

-

Gas-tight syringes

-

Thermostatted reaction vessel (e.g., a three-necked flask)

-

Magnetic stirrer and stir bar

-

Potassium aryltrifluoroborate (ArBF₃K)

-

Solvent system (e.g., THF/H₂O)

-

Base (e.g., Cs₂CO₃)

-

Internal standard (optional, e.g., fluorobenzene)

Methodology:

-

Preparation: In a thermostatted vessel under an inert atmosphere (e.g., N₂ or Ar), prepare a solution of the ArBF₃K and any internal standard in the organic solvent (e.g., THF).

-

Initiation: At time t=0, inject the aqueous base solution into the vessel with vigorous stirring to ensure rapid mixing. Simultaneously, start the kinetic monitoring program on the NMR spectrometer.

-

Data Acquisition: Using an automated pump system, continuously circulate the reaction mixture from the vessel through the NMR flow cell and back.[8] Acquire ¹⁹F NMR spectra at regular, predetermined time intervals.

-

Analysis: Integrate the signal corresponding to the fluorine atoms on the [ArBF₃]⁻ anion and the signal for the liberated fluoride ion in each spectrum.

-

Kinetics: Plot the natural logarithm of the concentration of the starting [ArBF₃]⁻ (relative to its initial concentration) against time. The slope of this plot will yield the pseudo-first-order rate constant (k_obs) for the hydrolysis reaction under those specific conditions.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. chemrxiv.org [chemrxiv.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 5. pure.ed.ac.uk [pure.ed.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. magritek.com [magritek.com]

- 9. americanfluoridationsociety.org [americanfluoridationsociety.org]

Spectroscopic Characterization of Potassium 2-Bromophenyltrifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of potassium 2-bromophenyltrifluoroborate, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines comprehensive experimental protocols for acquiring this data, and presents a logical workflow for the characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for confirming the structural integrity and purity of this compound. The analysis typically involves ¹H, ¹³C, ¹¹B, and ¹⁹F NMR.

Predicted and Typical NMR Data

The following tables summarize the predicted and typical chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The data is based on analogous compounds and established ranges for organotrifluoroborates. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.6 - 7.8 | Multiplet | Aromatic CH |

| ~7.3 - 7.5 | Multiplet | Aromatic CH |

| ~7.1 - 7.3 | Multiplet | Aromatic CH |

| ~6.9 - 7.1 | Multiplet | Aromatic CH |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 (broad) | C-BF₃ |

| ~135 | Aromatic CH |

| ~132 | Aromatic CH |

| ~130 | Aromatic C-Br |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

Table 3: ¹¹B NMR Data (Typical)

| Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ~3 - 5[1] | Sharp Peak[1] | Confirms tetrahedral boron coordination.[1] |

Table 4: ¹⁹F NMR Data (Typical)

| Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ~ -135 to -145[1] | Singlet[1] | Confirms the intact trifluoroborate group.[1] |

Experimental Protocol for NMR Spectroscopy

The following protocol is adapted from established methods for the analysis of potassium organotrifluoroborates.

1.2.1. Sample Preparation

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

1.2.2. Instrument Parameters

-

Spectrometer: 300 MHz or higher field strength spectrometer.

-

Solvent: DMSO-d₆

-

Internal Reference (¹H and ¹³C): Residual DMSO peak (¹H: 2.50 ppm; ¹³C: 39.5 ppm).[2]

-

External Reference (¹¹B): BF₃·Et₂O (0.0 ppm).[2]

-

External Reference (¹⁹F): CF₃CO₂H (0.0 ppm).[2]

-

Temperature: 25 °C

1.2.3. Data Acquisition

-

¹H NMR:

-

Pulse Angle: 45°

-

Acquisition Time: ~3.6 s

-

Repetitions: 16

-

Spectral Width: ~15 ppm[2]

-

-

¹³C NMR:

-

Pulse Angle: 90°

-

Delay: ~2.3 s

-

Acquisition Time: ~1.7 s

-

Repetitions: 1024

-

Spectral Width: ~250 ppm[2]

-

-

¹¹B NMR:

-

¹⁹F NMR:

-

Pulse Angle: 45°

-

Delay: ~1.0 s

-

Acquisition Time: ~0.3 s

-

Repetitions: 80

-

Line Broadening: ~0.3 Hz

-

Spectral Width: ~177 ppm[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and confirm the overall structure of the molecule through its vibrational modes.

Predicted IR Data

Table 5: Key IR Absorptions (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1550 | Medium-Strong | Aromatic C=C stretch |

| 1470 - 1430 | Strong | Aromatic C=C stretch |

| 1200 - 900 | Strong, Broad | B-F stretch |

| 750 - 700 | Strong | C-Br stretch and ortho-disubstituted benzene C-H out-of-plane bend |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.

2.2.1. Sample Preparation

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the center of the ATR crystal.

-

Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

2.2.2. Data Acquisition

-

Collect Background: Record a background spectrum of the empty, clean ATR crystal.

-

Collect Sample Spectrum: With the sample in place, collect the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically sufficient.

-

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization.

Data Interpretation Summary

-

¹H and ¹³C NMR: The number of signals, their chemical shifts, multiplicities, and coupling constants will confirm the presence and substitution pattern of the 2-bromophenyl group.

-

¹¹B NMR: A sharp peak in the expected range confirms the presence of a tetracoordinate boron atom.[1]

-

¹⁹F NMR: A singlet in the characteristic region for organotrifluoroborates confirms the integrity of the [BF₃]⁻ moiety.[1]

-

IR Spectroscopy: The presence of characteristic absorption bands for aromatic C-H, C=C, C-Br, and strong, broad B-F stretches provides corroborating evidence for the compound's structure.

References

Technical Guide: Solubility of Potassium 2-Bromophenyltrifluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of potassium 2-bromophenyltrifluoroborate, a key reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this specific compound. Consequently, this document provides a framework for researchers to understand and determine its solubility characteristics. It includes a qualitative assessment of expected solubility trends in common organic solvents based on the physicochemical properties of analogous organoboron salts. Furthermore, detailed, adaptable experimental protocols for determining both thermodynamic and kinetic solubility are presented to empower researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for optimizing reaction conditions, developing purification strategies, and guiding formulation efforts involving this compound.

Introduction

This compound is a crystalline, air- and moisture-stable organoboron compound. Like other potassium aryltrifluoroborates, it serves as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is critical for its effective use, influencing reaction kinetics, reagent stoichiometry, purification methods, and the development of formulations.

Expected Solubility Profile

The solubility of a salt in an organic solvent is governed by the "like dissolves like" principle, the polarity of the solvent, and the lattice energy of the salt.[1] this compound is an ionic salt, and its solubility is expected to be highly dependent on the solvent's ability to solvate the potassium cation (K+) and the [2-BrC₆H₄BF₃]⁻ anion.

-

High Expected Solubility:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess high dielectric constants and are effective at solvating cations, which would suggest a higher solubility. For instance, the related compound potassium phenyltrifluoroborate is known to be soluble in acetone.[2]

-

-

Moderate to Low Expected Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While polar, these solvents may not be as effective at overcoming the crystal lattice energy of the salt compared to polar aprotic solvents.

-

Ethers (e.g., THF, 1,4-Dioxane): These solvents have moderate polarity and may exhibit some limited solvating power, leading to slight or low solubility.

-

-

Negligible Expected Solubility:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): A significant mismatch in polarity between the ionic salt and these nonpolar solvents will likely result in very poor solubility.

-

Due to the lack of specific data, experimental verification is essential.

Quantitative Solubility Data

As of the date of this publication, no empirical quantitative solubility data for this compound has been found in peer-reviewed journals or chemical databases. Researchers are encouraged to use the protocols outlined in Section 4 to determine these values. The following table is provided as a template for recording experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Acetonitrile | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., N,N-Dimethylformamide | 25 | ||

| e.g., Methanol | 25 | ||

| e.g., Tetrahydrofuran | 25 | ||

| e.g., Toluene | 25 |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following protocols for thermodynamic and kinetic solubility are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[3] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials securely and agitate them at a constant temperature (e.g., 25°C) using an orbital shaker or rotator. The equilibration period should be sufficient to ensure equilibrium is reached, typically 24 to 48 hours.[4][5] Preliminary experiments can be conducted to confirm that the concentration in solution does not change between 24 and 48 hours.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Carefully collect a sample of the supernatant. To ensure the supernatant is free of any solid particles, it should be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged at high speed.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the filtered supernatant samples and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility measures the concentration at which a compound precipitates out of a solution under non-equilibrium conditions. It is often used in early drug discovery for rapid screening.[6] The method typically involves adding a concentrated stock solution of the compound (usually in DMSO) to the solvent of interest.[7]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Test Solvent: In a new 96-well plate, add a fixed volume of the desired organic solvent to each well. Then, transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate to the corresponding wells of the solvent-containing plate.

-

Incubation and Detection:

-

Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).[6]

-

Determine the presence of precipitate in each well. This can be done visually or instrumentally using nephelometry (which measures turbidity) or by UV-Vis spectroscopy after filtering the solutions through a solubility filter plate.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method.

References

The Advent of Aryltrifluoroborates: A Technical Guide to Their Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and the first practical synthesis of aryltrifluoroborate salts, compounds that have become indispensable reagents in modern organic chemistry, particularly in the realm of cross-coupling reactions. We delve into the historical context, provide detailed experimental protocols for their initial preparation, and present key quantitative data to offer a comprehensive resource for researchers in the field.

A Historical Perspective: From Obscurity to Ubiquity

The journey of aryltrifluoroborate salts from laboratory curiosities to essential synthetic building blocks is a testament to the continuous evolution of chemical synthesis. While the first organotrifluoroborate salt, a trifluoromethyl derivative, was prepared in the 1960s, these compounds remained largely unexplored for several decades due to the lack of a general and convenient synthetic methodology.[1]

The landscape dramatically changed in 1995 with the groundbreaking work of Vedejs and his collaborators.[2][3] They developed a highly efficient and straightforward method for the synthesis of potassium aryltrifluoroborates from readily available arylboronic acids and potassium hydrogen difluoride (KHF₂).[2][3] This discovery was a watershed moment, as it made these air- and moisture-stable salts easily accessible, paving the way for their widespread adoption in organic synthesis. Prior to this, the synthesis of related compounds often involved harsh or less functional group tolerant reagents.[4][5]

The stability of organotrifluoroborates is a key advantage over their boronic acid precursors, allowing for easier handling, purification, and storage without decomposition.[4][5] This inherent stability, coupled with their versatile reactivity in cross-coupling reactions, has cemented their importance in academic and industrial research, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.[6][7]

The First General Synthesis: The Vedejs Protocol

The method reported by Vedejs and coworkers in 1995 remains a cornerstone for the synthesis of potassium aryltrifluoroborates. The reaction proceeds by treating an arylboronic acid with an excess of potassium hydrogen difluoride in a mixture of methanol and water at room temperature.[1][2][4]

General Reaction Scheme

The overall transformation can be represented as follows:

ArB(OH)₂ + 2 KHF₂ → K[ArBF₃] + KF + 2 H₂O

This reaction is typically high-yielding and tolerates a wide range of functional groups on the aromatic ring.

Detailed Experimental Protocol

The following is a representative experimental procedure based on the seminal work of Vedejs.

Materials:

-

Arylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

-

Hexanes

Procedure:

-

To a solution of the arylboronic acid in methanol, add an aqueous solution of potassium hydrogen difluoride (typically 3-4 equivalents).

-

Stir the resulting mixture at room temperature for approximately 15-30 minutes.

-

Remove the methanol under reduced pressure.

-

The resulting aqueous slurry is then typically cooled and the solid product is collected by filtration.

-

The crude potassium aryltrifluoroborate salt can be purified by recrystallization, often from a mixture of acetone and hexanes or acetonitrile.[4]

This straightforward procedure allows for the multigram synthesis of these valuable reagents.

One-Pot Synthesis from Arenes: A Modern Advancement

Building upon the foundational work, a significant advancement in the synthesis of aryltrifluoroborates was the development of one-pot procedures starting from arenes. Work by Hartwig and others demonstrated that arenes could be converted to arylboronic esters via iridium-catalyzed C-H borylation, which could then be directly converted to the corresponding potassium aryltrifluoroborate salt by treatment with KHF₂ without isolation of the intermediate ester.[4][5][8][9][10]

Logical Workflow for One-Pot Synthesis

Caption: One-pot synthesis of aryltrifluoroborates from arenes.

Quantitative Data: A Summary of Early Findings

The initial report by Vedejs and subsequent studies provided valuable quantitative data on the synthesis of various potassium aryltrifluoroborate salts. The following table summarizes the yields for a selection of substrates, showcasing the broad applicability of the method.

| Aryl Group (Ar) | Starting Material | Yield (%) | Reference |

| Phenyl | Phenylboronic acid | 82 | [1] |

| 4-Fluorophenyl | 4-Fluorophenylboronic acid | 94 | [1] |

| 4-Chlorophenyl | 4-Chlorophenylboronic acid | 68 | [1] |

| 4-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)phenylboronic acid | 53 | [1] |

| 3,5-Bis(trifluoromethyl)phenyl | 3,5-Bis(trifluoromethyl)phenylboronic acid | 76 | [1] |

| 2-Naphthyl | 2-Naphthylboronic acid | 48 | [1] |

Signaling Pathway of Utility: The Role in Suzuki-Miyaura Cross-Coupling

Aryltrifluoroborate salts are most renowned for their application as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction. They serve as stable precursors to the active boronic acid species under the reaction conditions.

Caption: Role of aryltrifluoroborates in the Suzuki-Miyaura coupling.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 9. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of Potassium 2-Bromophenyltrifluoroborate with Aryl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The use of potassium organotrifluoroborates as coupling partners offers significant advantages, including enhanced stability to air and moisture, which simplifies handling and storage compared to boronic acids. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of potassium 2-bromophenyltrifluoroborate with a variety of aryl chlorides. This specific transformation is of high value in medicinal chemistry and materials science for the synthesis of sterically hindered 2,2'-disubstituted biphenyl scaffolds, which are prevalent in many biologically active molecules and advanced materials.

The protocols outlined below utilize a highly effective catalyst system composed of palladium(II) acetate (Pd(OAc)₂) and a sterically demanding biarylphosphine ligand, RuPhos. This system has demonstrated broad applicability for the coupling of various aryl chlorides, including those that are electron-rich, electron-poor, and sterically hindered.

Data Presentation

The following table summarizes the reaction yields for the Suzuki-Miyaura coupling of this compound with a range of substituted aryl chlorides. The data highlights the versatility of the recommended protocol across various electronic and steric environments of the coupling partner.

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chloroanisole | 2-Bromo-4'-methoxy-1,1'-biphenyl | 85 |

| 2 | 4-Chlorotoluene | 2-Bromo-4'-methyl-1,1'-biphenyl | 88 |

| 3 | Chlorobenzene | 2-Bromo-1,1'-biphenyl | 82 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | 91 |

| 5 | 4-Chlorobenzonitrile | 4'-(2-Bromophenyl)benzonitrile | 93 |

| 6 | Methyl 4-chlorobenzoate | Methyl 4'-(2-bromophenyl)benzoate | 90 |

| 7 | 1-Chloro-2-methylbenzene | 2-Bromo-2'-methyl-1,1'-biphenyl | 78 |

| 8 | 1-Chloro-2,6-dimethylbenzene | 2-Bromo-2',6'-dimethyl-1,1'-biphenyl | 75 |

| 9 | 2-Chloropyridine | 2-(2-Bromophenyl)pyridine | 80 |

| 10 | 3-Chloropyridine | 3-(2-Bromophenyl)pyridine | 84 |

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling reaction.

Materials and Reagents

-

This compound

-

Aryl chloride of interest

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Deionized water

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

General Experimental Procedure

-

Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl chloride (1.0 equiv), palladium(II) acetate (2 mol%), and RuPhos (4 mol%).

-

Addition of Base and Solvents: Add potassium carbonate (3.0 equiv) to the vessel.

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add anhydrous toluene and deionized water in a 10:1 ratio to achieve a final concentration of 0.25 M with respect to the limiting reagent.

-

Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80 °C and stir vigorously for 24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol, from reaction setup to product purification.

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Potassium 2-Bromophenyltrifluoroborate with Heteroaryl Bromides

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The use of potassium organotrifluoroborates as coupling partners offers significant advantages over other organoboron reagents, such as boronic acids.[1][2] Potassium trifluoroborate salts are typically crystalline, air- and moisture-stable solids, which facilitates their handling and storage.[3] This inherent stability also prevents the formation of dimeric and trimeric boroxines, which can complicate stoichiometry and reaction kinetics.

The cross-coupling of potassium 2-bromophenyltrifluoroborate with a variety of heteroaryl bromides is a powerful transformation for the synthesis of complex biaryl and heterobiaryl structures. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The ability to introduce a functionalized phenyl group, such as the 2-bromophenyl moiety, provides a valuable handle for subsequent chemical modifications, allowing for the rapid generation of diverse molecular libraries crucial for drug discovery and development.

This methodology is characterized by its mild reaction conditions and broad substrate scope. A range of palladium catalysts and ligands can be employed to effectively couple this compound with electron-rich, electron-poor, and sterically hindered heteroaryl bromides. The reaction generally proceeds in good to excellent yields, demonstrating its robustness and reliability for the synthesis of target molecules.

Data Presentation: Representative Yields

The following table summarizes representative yields for the palladium-catalyzed Suzuki-Miyaura cross-coupling of various potassium aryltrifluoroborates with a selection of heteroaryl bromides under optimized conditions. While specific data for this compound is limited, the presented data with analogous substrates provides a strong indication of the expected efficiency of the reaction.

| Entry | Potassium Aryltrifluoroborate | Heteroaryl Bromide | Catalyst (mol%) / Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Potassium phenyltrifluoroborate | 3-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 18 | 95 |

| 2 | Potassium 4-methoxyphenyltrifluoroborate | 2-Bromothiophene | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 12 | 92 |

| 3 | Potassium 4-chlorophenyltrifluoroborate | 5-Bromoindole (N-Boc) | Pd₂(dba)₃ (1.5) / RuPhos (3) | K₃PO₄ | t-BuOH/H₂O | 24 | 88 |

| 4 | Potassium 2-methylphenyltrifluoroborate | 2-Bromofuran | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 16 | 85 |

| 5 | Potassium 3-pyridyltrifluoroborate | 4-Bromotoluene | Pd(OAc)₂ (1) / RuPhos (2) | Na₂CO₃ | Ethanol | 6 | 91 |

| 6 | Potassium 2-thienyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 12 | 94 |

| 7 | Potassium phenyltrifluoroborate | 2-Bromoquinoline | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 24 | 89 |

| 8 | Potassium 4-formylphenyltrifluoroborate | 3-Bromopyridine | PdCl₂(dppf) (3) | K₂CO₃ | DMF/H₂O | 10 | 78 |

Experimental Protocols

General Procedure for the Palladium-Catalyzed Cross-Coupling of this compound with Heteroaryl Bromides

This protocol is a representative procedure synthesized from established methods for Suzuki-Miyaura couplings of potassium organotrifluoroborates.[4] Researchers should optimize conditions for their specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Heteroaryl bromide (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable phosphine ligand (4 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Anhydrous Toluene and Water (degassed, typically in a 4:1 to 10:1 ratio)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the heteroaryl bromide (1.2 equiv), the palladium catalyst, the phosphine ligand, and the base.

-

Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times).

-

Solvent Addition: Degassed toluene and water are added via syringe. The typical solvent ratio is 4:1 to 10:1 toluene to water.

-

Reaction: The reaction mixture is stirred vigorously and heated to 80-110 °C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 3. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling using Potassium 2-Bromophenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing potassium 2-bromophenyltrifluoroborate as a key reagent. Potassium organotrifluoroborates are valued for their stability to air and moisture, making them convenient and reliable coupling partners in organic synthesis.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. Potassium aryltrifluoroborates have emerged as advantageous alternatives to boronic acids due to their enhanced stability and ease of handling. This note focuses on the reaction conditions for coupling this compound with various aryl and heteroaryl halides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organic group from the trifluoroborate salt to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. A base is required to facilitate the transmetalation step.

Summary of Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is dependent on the careful selection of catalyst, ligand, base, and solvent. Below is a summary of commonly employed conditions for the coupling of potassium aryltrifluoroborates with aryl halides, which serve as a strong starting point for optimization.

| Parameter | Common Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄ | Catalyst loading typically ranges from 1-5 mol %. |

| Ligand | PPh₃, dppf, RuPhos, SPhos, XPhos | Often used with Pd(OAc)₂ or other palladium precursors. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Typically 2-3 equivalents are used. |

| Solvent System | Methanol, THF/H₂O, Toluene/H₂O, i-PrOH/H₂O | Biphasic solvent systems are common. |

| Temperature | Room Temperature to 100 °C | Dependent on the reactivity of the coupling partners. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |

| Yields | Moderate to Excellent | Highly substrate-dependent. |

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates. These should be adapted and optimized for the specific substrates being used with this compound.

Protocol 1: Ligand-Assisted Coupling in Aqueous Media

This protocol is adapted from established procedures for the coupling of potassium aryltrifluoroborates with aryl bromides.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.1 equiv)

-

Pd(OAc)₂ (2 mol %)

-

Triphenylphosphine (PPh₃) (4 mol %)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Tetrahydrofuran (THF) and Water (10:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vessel, add this compound, the aryl halide, and cesium carbonate.

-

Add the palladium catalyst and ligand to the vessel.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed THF/water solvent mixture via syringe.

-

Heat the reaction mixture to 80 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ligandless Coupling in Methanol

For certain substrates, a ligandless palladium-catalyzed Suzuki coupling can be highly effective.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Pd(OAc)₂ (2 mol %)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Methanol

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound, the aryl bromide, and potassium carbonate.

-

Add palladium(II) acetate.

-

Add methanol to the flask.

-

Heat the mixture to reflux (approximately 65 °C).

-

Stir the reaction and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography.

Visualizations

General Suzuki Coupling Workflow

Caption: A generalized workflow for a Suzuki cross-coupling experiment.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Ligand Selection in Efficient Suzuki Coupling of Aryltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the rational selection of ligands to achieve efficient Suzuki-Miyaura cross-coupling reactions of potassium aryltrifluoroborates. The choice of ligand is critical for stabilizing the palladium catalyst, promoting key steps in the catalytic cycle, and achieving high yields, particularly with challenging substrates.

Introduction to Ligand Selection

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] Potassium aryltrifluoroborates are advantageous coupling partners due to their stability, ease of handling, and functional group tolerance.[3][4][5] The efficiency and scope of this reaction are heavily dependent on the choice of ligand coordinated to the palladium catalyst. Ligands play a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Key considerations for ligand selection include:

-

Electron-donating properties: Electron-rich ligands generally accelerate the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.[8][9]

-

Steric bulk: Bulky ligands promote the formation of monoligated palladium(0) species, which are often the most active catalysts.[7][9] They also facilitate reductive elimination.

-

Substrate scope: The nature of both the aryltrifluoroborate and the coupling partner (e.g., sterically hindered, electron-rich, or electron-poor) will dictate the optimal ligand choice.

-

Reaction medium: For reactions in aqueous or mixed aqueous-organic solvents, water-soluble ligands are required.[10][11][12]

Ligand Classes for Suzuki Coupling of Aryltrifluoroborates

Several classes of ligands have proven effective in the Suzuki coupling of aryltrifluoroborates. The selection often depends on the specific substrates and desired reaction conditions.

Biaryl Phosphine Ligands (Buchwald-Type Ligands)

Dialkylbiaryl phosphines are a class of bulky and electron-rich ligands that have demonstrated broad applicability and high catalytic activity in Suzuki-Miyaura couplings.[7] They are particularly effective for challenging substrates, including sterically hindered and electron-rich aryl chlorides.[7]

Table 1: Performance of Selected Buchwald Ligands in the Suzuki Coupling of Aryl Chlorides with Potassium Aryltrifluoroborates. [13]

| Ligand | Aryl Chloride | Aryltrifluoroborate | Yield (%) |

| SPhos | 4-Chlorotoluene | Potassium phenyltrifluoroborate | 98 |

| SPhos | 2-Chlorotoluene | Potassium phenyltrifluoroborate | 95 |

| SPhos | 4-Chloroanisole | Potassium phenyltrifluoroborate | 97 |

| RuPhos | 4-Chlorotoluene | Potassium 4-methoxyphenyltrifluoroborate | 96 |

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[1][14][15] They are strong σ-donors and often form highly stable palladium complexes, leading to robust catalysts with high turnover numbers.[1]

Table 2: Suzuki Coupling of Aryl Chlorides with Arylboronic Acids using an NHC-Palladium Complex. [16] (Note: While this data is for arylboronic acids, the principles are transferable to aryltrifluoroborates).

| Aryl Chloride | Arylboronic Acid | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | 95 |

| 4-Chloroanisole | Phenylboronic acid | 98 |

| 2-Chloropyridine | Phenylboronic acid | 92 |

Water-Soluble Ligands

For reactions in aqueous media, which offer environmental and practical advantages, specialized water-soluble ligands are necessary.[10][11][12] These ligands typically incorporate polar functional groups such as sulfonates or ammonium salts.

Table 3: Suzuki Coupling in Aqueous Media using Water-Soluble Ligands. [10]

| Ligand | Aryl Bromide | Arylboronic Acid | Solvent | Yield (%) |

| RO-PTA | Bromobenzene | Phenylboronic acid | H₂O:CH₃CN (1:1) | 91 |

| TPPMS | Bromobenzene | Phenylboronic acid | H₂O | 85 |

| TPPTS | Bromobenzene | Phenylboronic acid | H₂O | 88 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (e.g., SPhos, RuPhos, NHC precursor)

-

Potassium aryltrifluoroborate

-

Aryl halide (or triflate, mesylate)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol % Pd(OAc)₂) and the ligand (e.g., 4 mol % SPhos).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the potassium aryltrifluoroborate (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., 3.0 equivalents of K₂CO₃).

-